t-Boc-N-Amido-PEG7-propargyl
Overview
Description
T-Boc-N-Amido-PEG7-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG7-propargyl is C22H41NO9 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amine can be deprotected under mildly acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-Amido-PEG7-propargyl is 463.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 24 . The topological polar surface area is 103 Ų .Scientific Research Applications
Gene Delivery Vectors
t-Boc-N-Amido-PEG7-propargyl has applications in the development of gene delivery vectors. PEGylated bioreducible poly(amido amine)s, synthesized by one-pot Michael-type addition polymerization, use compounds like Boc-PEG diamine. These copolymers condense DNA into nano-scaled PEGylated polyplexes, showing low cytotoxicity and appreciable transfection efficiencies in cell cultures, although slightly lower than those lacking PEG (Lin & Engbersen, 2011).
Synthesis of Chiral γ-Functionalized (E)-Allylic Amines
In the synthesis of chiral γ-functionalized (E)-allylic amines, t-Boc protected propargylic amines are derived from aminoaldehydes, which are essential intermediates for synthesizing γ-functionalized allylic systems. This process involves stannylcupration, offering a regio- and stereocontrolled route (Reginato et al., 1996).
Synthesis of Branched Polyethylene Glycol
t-Boc-N-Amido-PEG7-propargyl is used in synthesizing novel branched polyethylene glycol (PEG) structures, such as Glu(PEG)2. This involves linking two PEG chains through glutamic acid with an active amido protected by t-butyloxycarbonyl (Boc), confirming the utility of Boc in complex polymer structures (Li Ke-liang, 2007).
Study in Amide N-C Cross-Coupling Reactions
t-Boc-N-Amido-PEG7-propargyl is important in understanding the distortion in N-acyl-tert-butyl-carbamates (Boc) relevant to amide N-C cross-coupling reactions. These studies contribute to the design of new amide cross-coupling reactions, where N-C(O) amide bond cleavage is a key step (Szostak et al., 2016).
Targeted Gene Delivery
t-Boc-N-Amido-PEG7-propargyl is used in the conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains onto poly(amido amine) (PAMAM) dendron for targeted gene delivery. This demonstrates the potential of ligand-targeted systems in gene therapy, despite moderate overall gene transfer efficiencies (Yu et al., 2011).
PEGylation of Proteins
The compound is also significant in the PEGylation of proteins, particularly using monodisperse Boc-PEG-NH2. This approach aids in identifying the sites of protein modification, which is crucial for approving PEGylated proteins as drugs (Mero et al., 2009).
Functional Poly(2-oxazolines)
In the field of poly(2-oxazolines) (PAOx), t-Boc-N-Amido-PEG7-propargyl is utilized in functionalization processes, expanding the PAOx chemical toolbox for biomedical applications (Mees & Hoogenboom, 2015).
Systemic siRNA Delivery
PEGylated poly(amido amine)s, synthesized using Boc-N-Amido-PEG7-propargyl, are promising carriers for systemic small interfering RNA (siRNA) delivery in vivo. They effectively decrease polyplex surface charge and interactions with erythrocytes, showing significant gene silencing efficacy combined with low toxicity (Vader et al., 2011).
Amphiphilic Conetwork Gels for Biomedical Applications
The synthesis of amphiphilic conetwork gels from poly(β-amino esters) and poly(amido amine) using t-Boc-N-Amido-PEG7-propargyl demonstrates applications in controlled drug release and tissue engineering (Bhingaradiya et al., 2017).
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMOHBSNFYPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG7-propargyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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